(R)-(+)-3-Methylcyclopentanone

Description

The exact mass of the compound (R)-(+)-3-Methylcyclopentanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(+)-3-Methylcyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-3-Methylcyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

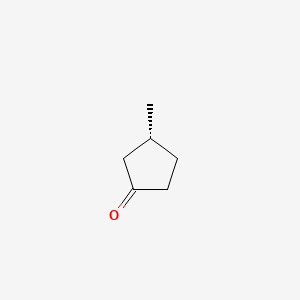

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKRXIIIYJGNNU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985281 | |

| Record name | (R)-3-Methylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6672-30-6 | |

| Record name | (+)-3-Methylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6672-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclopentanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Methylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-methylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOPENTANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374105OS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chiroptical Properties of (R)-(+)-3-Methylcyclopentanone: An In-Depth Technical Guide

Introduction

(R)-(+)-3-Methylcyclopentanone, a chiral ketone of significant interest in stereochemistry and medicinal chemistry, serves as a model compound for understanding the intricate relationship between molecular structure and chiroptical properties.[1] Its relatively rigid cyclopentanone ring, perturbed by a single stereocenter, gives rise to distinct chiroptical signatures that are exquisitely sensitive to its conformational landscape. This technical guide provides a comprehensive exploration of the chiroptical properties of (R)-(+)-3-Methylcyclopentanone, delving into the theoretical underpinnings, experimental methodologies, and interpretative frameworks essential for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with practical insights, this guide aims to equip the reader with the knowledge to effectively utilize chiroptical spectroscopy for the stereochemical elucidation of this and related chiral molecules.

Theoretical Foundations of Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The two primary methods discussed herein are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

-

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left (A_L) and right (A_R) circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, ΔA = A_L - A_R, is a direct consequence of the molecule's three-dimensional structure and is particularly sensitive to the electronic transitions of chromophores within a chiral environment.[2][3] The resulting ECD spectrum, a plot of molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength, provides a unique fingerprint of a chiral molecule.

-

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the variation of the angle of optical rotation with the wavelength of plane-polarized light.[4] This phenomenon, known as the Cotton effect, exhibits anomalous dispersion in the vicinity of an absorption band of a chromophore.[5][6] A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.[5][6] ORD and ECD are intimately related through the Kronig-Kramers transforms and provide complementary information about the stereochemistry of a molecule.

Conformational Analysis of (R)-(+)-3-Methylcyclopentanone

The chiroptical properties of (R)-(+)-3-Methylcyclopentanone are profoundly influenced by its conformational equilibrium. The cyclopentanone ring is not planar and exists predominantly in two twisted-chair or envelope conformations. The methyl group at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position, leading to two primary conformers: the equatorial-methyl conformer and the axial-methyl conformer.[7][8][9]

The relative populations of these conformers are dictated by their thermodynamic stabilities and are influenced by factors such as temperature and the solvent environment.[7][8] Theoretical calculations and experimental studies, including temperature-dependent ECD and vibrational absorption spectroscopy, have shown that the equatorial-methyl conformer is generally the more stable and thus more populated conformer at room temperature.[7][9] It is crucial to recognize that the observed chiroptical properties are a weighted average of the contributions from each conformer present in the equilibrium.

Caption: Conformational equilibrium of (R)-(+)-3-Methylcyclopentanone.

Experimental Methodologies

Sample Preparation

Given that (R)-(+)-3-Methylcyclopentanone is a volatile organic compound, proper sample handling is critical to obtain accurate and reproducible chiroptical data.

Step-by-Step Protocol for Liquid Phase Measurements:

-

Solvent Selection: Choose a spectroscopically transparent solvent in the wavelength range of interest. For ECD and ORD measurements of ketones, cyclohexane is a common choice due to its non-polar nature and low UV cutoff.[8] The solvent should be of high purity (spectroscopic grade) to minimize background interference.

-

Concentration: Prepare a solution of (R)-(+)-3-Methylcyclopentanone of a known concentration. The optimal concentration will depend on the path length of the cuvette and the intensity of the chromophore's absorption. A typical concentration range for ECD measurements is 0.1 to 1.0 mg/mL.

-

Cuvette Selection: Use a quartz cuvette with a known path length. For UV ECD measurements, path lengths of 0.1 cm to 1 cm are common. Ensure the cuvette is scrupulously clean to avoid scattering and stray light.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum to correct for any solvent absorption or instrumental artifacts.

Instrumentation and Data Acquisition

Circular Dichroism (CD) Spectroscopy:

-

Instrument Startup and Purging: Turn on the CD spectrometer and allow the lamp to warm up for at least 30 minutes. Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Parameter Setup: Set the desired wavelength range (e.g., 190-400 nm for the n→π* transition of the carbonyl group), scanning speed, bandwidth, and number of accumulations. Averaging multiple scans will improve the signal-to-noise ratio.

-

Baseline Correction: Place the cuvette containing the pure solvent in the sample holder and record the baseline spectrum.

-

Sample Measurement: Carefully rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the CD spectrum.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting data is typically presented in units of millidegrees (mdeg) and can be converted to molar ellipticity [θ] using the following equation:

[θ] = (θ_obs * M) / (10 * c * l)

where θ_obs is the observed ellipticity in degrees, M is the molecular weight, c is the concentration in g/mL, and l is the path length in cm.

Optical Rotatory Dispersion (ORD) Spectroscopy:

-

Instrument Setup: Utilize a spectropolarimeter equipped with a light source that can scan across the desired wavelength range.

-

Zeroing the Instrument: With no sample in the light path, zero the instrument.

-

Sample Measurement: Place the cuvette containing the sample solution in the sample holder and measure the optical rotation at discrete wavelengths or by performing a continuous scan.

-

Data Presentation: The data is plotted as specific rotation [α] or molar rotation [Φ] versus wavelength.

Caption: General experimental workflow for chiroptical measurements.

Interpretation of Chiroptical Data: The Octant Rule

The Octant Rule is a powerful empirical tool used to predict the sign of the Cotton effect for the n→π* transition of the carbonyl chromophore in chiral cyclic ketones.[5][10] The rule divides the space around the carbonyl group into eight octants using three perpendicular planes. The sign of the contribution of a substituent to the Cotton effect depends on the octant in which it resides.

For cyclohexanones, and by extension to cyclopentanones, the simplified "rear octants" are most often considered.

-

Positive Contribution: Substituents in the upper-left and lower-right rear octants make a positive contribution to the Cotton effect.

-

Negative Contribution: Substituents in the upper-right and lower-left rear octants make a negative contribution to the Cotton effect.

-

No Contribution: Substituents lying on the nodal planes make no significant contribution.

In the case of (R)-(+)-3-Methylcyclopentanone, the methyl group is the key substituent. For the more stable equatorial conformer, the methyl group resides in the upper-left octant, which predicts a positive Cotton effect . This is consistent with the experimental observation of a positive Cotton effect for the n→π* transition in the ECD spectrum of (R)-(+)-3-Methylcyclopentanone.[10]

Caption: Simplified rear octants for the Octant Rule.

Summary of Chiroptical Data

The following table summarizes key chiroptical data for (R)-(+)-3-Methylcyclopentanone from the literature. It is important to note that the exact values can vary depending on the solvent and temperature.

| Property | Value | Solvent | Reference |

| Specific Rotation [α]D | +148° (c=4.5) | Methanol | [2] |

| ECD (n→π transition)* | Positive Cotton Effect | Various | [7][8] |

| ΔH° (equatorial-axial) | 4.84 kJ/mol | CCl4 | [9] |

| Equatorial:Axial Ratio | ~87:13 | CCl4 | [9] |

Conclusion

The chiroptical properties of (R)-(+)-3-Methylcyclopentanone provide a rich source of stereochemical information. Through the combined application of experimental ECD and ORD spectroscopy and theoretical frameworks like the Octant Rule, researchers can gain deep insights into the absolute configuration and conformational preferences of this and other chiral ketones. This technical guide has outlined the fundamental principles, practical methodologies, and interpretative strategies necessary to leverage chiroptical techniques effectively. As a self-validating system, the consistency between theoretical predictions and experimental observations reinforces the power of chiroptical spectroscopy as an indispensable tool in modern chemical and pharmaceutical research.

References

-

Chemistry Notes. (2023, November 9). Octant rule: Definition, application with examples. [Link]

-

Al-Basheer, W., Pagni, R. M., & Compton, R. N. (2007). Spectroscopic and Theoretical Investigation of (R)-3-Methylcyclopentanone. The Effect of Solvent and Temperature on the Distribution of Conformers. The Journal of Physical Chemistry A, 111(12), 2293–2298. [Link]

-

Le, H. T., Le, H. T., Compton, R. N., & Pagni, R. M. (2006). Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone. The Journal of Chemical Physics, 125(15), 154314. [Link]

-

Lin, N., Santoro, F., Zhao, X., Rizzo, A., & Barone, V. (2008). Vibronically resolved electronic circular dichroism spectra of (R)-(+)-3-methylcyclopentanone: a theoretical study. The Journal of Physical Chemistry A, 112(48), 12401–12411. [Link]

-

Le, H. T., Le, H. T., Compton, R. N., & Pagni, R. M. (2006). Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone. AIP Publishing. [Link]

-

Polavarapu, P. L., & Zhao, C. (2004). Determining the Conformer Populations of (R)-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. The Journal of Physical Chemistry B, 108(52), 20451–20457. [Link]

-

Lin, N., Santoro, F., Zhao, X., Rizzo, A., & Barone, V. (2008). Vibronically Resolved Electronic Circular Dichroism Spectra of (R)-(+)-3-Methylcyclopentanone: A Theoretical Study. ACS Publications. [Link]

-

Polavarapu, P. L., & Zhao, C. (2004). Determining the Conformer Populations of (R)-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. American Chemical Society. [Link]

-

Virtual Labs. (n.d.). To study the Optical Rotatory Dispersion (ORD) of some chiral substances. [Link]

-

LibreTexts Chemistry. (2021, March 5). 19.9: Optical Rotatory Dispersion and Circular Dichroism. [Link]

-

PharmaTutor. (2016, October 19). Cotton effect curves and octant rule. [Link]

-

SciSpace. (n.d.). Application of optical rotatory dispersion studies to problems in natural products chemistry. [Link]

-

The Good Scents Company. (n.d.). (±)-3-methyl cyclopentanone. [Link]

-

Scribd. (n.d.). Octant Rule. [Link]

-

LookChem. (2025, May 20). 3-methylcyclopentanone. [Link]

-

Scribd. (n.d.). Octant Rule in Chiroptical Analysis. [Link]

- Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.

-

Creative Biostructure. (n.d.). Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. kud.ac.in [kud.ac.in]

- 5. pharmatutor.org [pharmatutor.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistnotes.com [chemistnotes.com]

Conformational Analysis of (R)-(+)-3-Methylcyclopentanone: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the conformational analysis of (R)-(+)-3-Methylcyclopentanone, a chiral ketone of significant interest in stereochemical studies. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing the conformational landscape of this molecule. We will explore the delicate balance of steric and electronic effects that govern its structure, employing a synergistic approach that combines advanced spectroscopic techniques and computational modeling.

Introduction: The Significance of Conformational Insight

(R)-(+)-3-Methylcyclopentanone serves as a model system for understanding the conformational preferences of substituted five-membered rings, which are prevalent structural motifs in numerous natural products and pharmaceutical agents.[1][2] The stereochemistry of the methyl group at the C3 position introduces a critical chiral center, leading to a complex interplay of non-covalent interactions that dictate the molecule's three-dimensional structure. A thorough understanding of its conformational equilibrium is paramount, as the spatial arrangement of atoms directly influences its reactivity, spectroscopic properties, and biological activity. This guide will elucidate the methodologies to unravel this conformational complexity, providing a robust framework for similar investigations.

The cyclopentanone ring is not planar and exists in puckered conformations to alleviate torsional strain.[3] For 3-methylcyclopentanone, the primary conformational question revolves around the orientation of the methyl group, which can occupy either a pseudo-axial or a pseudo-equatorial position. These two dominant conformers, the axial-methyl and equatorial-methyl forms, are in a dynamic equilibrium.[4][5] The determination of their relative populations and the energy landscape of their interconversion is the central theme of this guide.

Theoretical Framework: The Energetic Landscape of 3-Methylcyclopentanone

The conformational preference in 3-methylcyclopentanone is primarily dictated by the minimization of steric strain. In the equatorial conformer, the methyl group is positioned away from the bulk of the ring, leading to lower steric hindrance. Conversely, in the axial conformer, the methyl group experiences 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, which is a destabilizing factor.[6] However, the energetic difference between these conformers is subtle and can be influenced by factors such as the solvent environment.[4][5]

Various studies have reported different ratios for the equatorial to axial conformers at room temperature, with values such as 87:13, 78:22, and 70:30 being documented.[7] This variability underscores the sensitivity of the conformational equilibrium to the experimental conditions and the analytical technique employed. Temperature-dependent studies are therefore crucial for determining the thermodynamic parameters (enthalpy and entropy differences) that govern this equilibrium.[4][5]

Experimental & Computational Synergy: A Dual-Pronged Approach

A comprehensive conformational analysis necessitates a combined approach of experimental spectroscopy and theoretical calculations. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful experimental technique for studying chiral molecules in solution, as it provides information about the stereochemistry and conformational properties.[8][9][10] Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the structures, energies, and spectroscopic properties of the different conformers, thereby aiding in the interpretation of experimental data.[11]

Workflow for Conformational Analysis

The following diagram illustrates a robust workflow for the conformational analysis of (R)-(+)-3-Methylcyclopentanone, integrating both experimental and computational methodologies.

Caption: Integrated workflow for conformational analysis.

Methodologies in Detail

Computational Protocol: A Self-Validating System

The trustworthiness of computational results hinges on the selection of an appropriate level of theory and a systematic approach to validation.

Step-by-Step Computational Workflow:

-

Initial Structure Generation: Generate initial 3D structures for both the equatorial-methyl and axial-methyl conformers of (R)-(+)-3-Methylcyclopentanone.

-

Geometry Optimization: Perform geometry optimization for both conformers using Density Functional Theory (DFT). A commonly used and reliable functional is B3LYP, paired with a reasonably large basis set such as 6-311++G(2d,2p) to accurately describe the electronic structure.[7][12] The use of diffuse functions is important for capturing any non-covalent interactions.

-

Frequency Calculation: At the same level of theory, perform frequency calculations on the optimized geometries. This step is crucial for two reasons:

-

It confirms that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

It provides the vibrational frequencies and intensities required for simulating the IR and VCD spectra.

-

-

Energy Calculation: The frequency calculation also yields the zero-point corrected electronic energies of each conformer. These energies are used to determine the relative stability and to calculate the Boltzmann population at a given temperature.

-

VCD Spectra Simulation: Simulate the VCD and IR spectra for each conformer based on the calculated vibrational frequencies and rotational strengths.

-

Solvent Effects: To better mimic the experimental conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.[7]

Experimental Protocol: Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for conformational analysis.[9][13]

Step-by-Step VCD Measurement:

-

Sample Preparation: Prepare a solution of (R)-(+)-3-Methylcyclopentanone in a suitable solvent. Carbon tetrachloride (CCl4) is often used for mid-IR spectroscopy due to its transparency in the regions of interest.[7] The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.[14]

-

Data Acquisition: Record the VCD and IR spectra of the sample over the desired spectral range (e.g., the C-H stretching region from 2850–3000 cm⁻¹).[7]

-

Temperature-Dependent Measurements: To determine the thermodynamic parameters of the conformational equilibrium, acquire VCD spectra at various temperatures.[4][5] This allows for the determination of the enthalpy difference (ΔH°) between the conformers.[7]

Data Synthesis and Interpretation

The cornerstone of this analytical approach is the direct comparison of the experimentally measured spectra with the computationally simulated spectra.

Spectral Comparison and Conformer Assignment

By overlaying the experimental VCD spectrum with the population-weighted average of the simulated spectra for the equatorial and axial conformers, a direct visual comparison can be made. The relative populations of the conformers can be adjusted to achieve the best fit between the experimental and simulated spectra. This process allows for the unambiguous assignment of the observed spectral features to the specific conformers present in the solution.[7]

Quantitative Analysis

The following table summarizes typical energetic and population data obtained from a combined computational and experimental study of (R)-(+)-3-Methylcyclopentanone.

| Parameter | Equatorial Conformer | Axial Conformer | Δ (Equatorial - Axial) |

| Relative Energy (kJ/mol) | 0.00 | 4.84 | -4.84[7] |

| Population at 298 K (%) | 87 | 13 | - |

| Key VCD Bands (cm⁻¹) | (Simulated positive/negative couplets) | (Simulated positive/negative couplets) | - |

Note: The energy difference and populations are illustrative and can vary based on the level of theory and experimental conditions.[7]

The enthalpy difference (ΔH°) for the equatorial to axial equilibrium can be determined experimentally from the temperature-dependent VCD spectra.[7]

Conclusion: A Holistic View of Conformational Dynamics

The conformational analysis of (R)-(+)-3-Methylcyclopentanone is a multifaceted challenge that is best addressed through a synergistic combination of high-level computational modeling and sensitive spectroscopic techniques. This guide has outlined a robust workflow that leverages the strengths of both Density Functional Theory and Vibrational Circular Dichroism to provide a detailed and reliable picture of the conformational landscape of this important chiral molecule. The principles and methodologies described herein are broadly applicable to the stereochemical analysis of other complex molecules, providing a powerful toolkit for researchers in chemistry and drug discovery. The understanding of the subtle energetic balance between conformers is a critical step in predicting and controlling the properties and behavior of chiral molecules.

References

-

Spectroscopic and Theoretical Investigation of (R)-3-Methylcyclopentanone. The Effect of Solvent and Temperature on the Distribution of Conformers. The Journal of Physical Chemistry A. [Link][4][5]

-

CONFORMATIONAL ANALYSIS OF R-(+)-3-METHYLCYCLOPENTANONE BY IR SPECTROSCOPY IN PARA- HYDROGEN CRYSTAL. Semantic Scholar. [Link]

-

Determining the Conformer Populations of ( R )-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. ResearchGate. [Link][7]

-

Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters. [Link][12]

-

Gas-phase measurement of ΔH0 between axial and equatorial conformations of 3-methylcyclopentanone. ResearchGate. [Link][6]

-

(R)-(+)-3-Methylcyclopentanone. NIST Chemistry WebBook. [Link][1]

-

Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. [Link][9]

-

Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. [Link][10]

-

Vibrational Circular Dichroism. Hinds Instruments. [Link][13]

-

Cyclopentanone, 3-methyl-. NIST Chemistry WebBook. [Link][2]

-

Conformations of Cycloalkanes. Chemistry LibreTexts. [Link][3]

Sources

- 1. (R)-(+)-3-Methylcyclopentanone [webbook.nist.gov]

- 2. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. chemrevlett.com [chemrevlett.com]

- 13. hindsinstruments.com [hindsinstruments.com]

- 14. jascoinc.com [jascoinc.com]

A Technical Guide to the Spectroscopic Characterization of (R)-(+)-3-Methylcyclopentanone

Abstract

(R)-(+)-3-Methylcyclopentanone is a valuable chiral building block in synthetic organic chemistry. Its utility is predicated on its structural integrity and enantiomeric purity. Consequently, a robust and multi-faceted spectroscopic approach is essential for its unambiguous characterization. This technical guide provides an in-depth analysis of (R)-(+)-3-Methylcyclopentanone using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD). We delve into the causal relationships behind experimental choices and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. Each section includes detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Imperative for Comprehensive Characterization

The biological activity of chiral molecules is often enantiomer-dependent. In drug development and fine chemical synthesis, the precise stereochemistry of a starting material or intermediate dictates the stereochemical outcome of the final product. (R)-(+)-3-Methylcyclopentanone (R-3MCP), with its single stereocenter adjacent to a carbonyl group, serves as a critical synthon. Verifying its absolute configuration, confirming its chemical structure, and quantifying its purity are non-negotiable quality control steps. This guide outlines the synergistic use of modern spectroscopic methods to create a complete and verifiable profile of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon Skeleton

NMR spectroscopy is the cornerstone for determining the connectivity of a molecule. For R-3MCP, ¹H and ¹³C NMR, supplemented by 2D techniques, confirm the carbon framework and placement of the methyl group.

¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The key insight from ¹H NMR is the confirmation of the relative positions of the methyl group and the carbonyl. Protons on carbons alpha to the carbonyl (C2 and C5) are deshielded and typically appear in the 2.0-2.5 ppm range[1].

Expected ¹H NMR Resonances (CDCl₃, 400 MHz):

-

~1.10 ppm (doublet, 3H): The methyl group (CH₃) protons, split by the adjacent methine proton at C3.

-

~1.3-2.5 ppm (multiplets, 7H): A complex region containing the overlapping signals of the diastereotopic methylene protons at C2, C4, and C5, and the methine proton at C3. The complexity arises from both geminal and vicinal coupling. 2D NMR is required for definitive assignment.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The most diagnostic signal is the carbonyl carbon, which appears significantly downfield.

Expected ¹³C NMR Resonances (CDCl₃, 100 MHz):

-

~220 ppm: The carbonyl carbon (C=O), a highly deshielded signal characteristic of ketones[2][3].

-

~45-50 ppm: Methylene carbon alpha to the carbonyl (C2).

-

~35-40 ppm: Methine carbon (C3) bearing the methyl group.

-

~30-35 ppm: Methylene carbon (C4).

-

~20-25 ppm: Methylene carbon (C5).

-

~15-20 ppm: Methyl carbon (CH₃).

Rationale for 2D NMR

While 1D NMR suggests the structure, it does not offer unambiguous proof of connectivity due to signal overlap in the proton spectrum. A Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial. It correlates each proton signal with the carbon it is directly attached to, allowing for the definitive assignment of the complex aliphatic region.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

For R-3MCP, the most prominent feature is the carbonyl (C=O) stretch. The frequency of this absorption is sensitive to the ring size. Five-membered cyclic ketones exhibit a higher stretching frequency compared to their six-membered or acyclic counterparts due to increased angle strain[4][5].

Key IR Absorption Bands:

-

~1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration. This frequency is characteristic of a cyclopentanone ring structure[4][5].

-

2850-3000 cm⁻¹: C-H stretching vibrations for the methyl and methylene groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

-

Molecular Ion (M⁺): The molecular formula of R-3MCP is C₆H₁₀O, with a molecular weight of 98.14 g/mol [6][7][8][9][10]. Electron Ionization (EI) MS should show a molecular ion peak at an m/z of 98.

-

Key Fragmentation Pattern: A common fragmentation pathway for cyclic ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks[1]. Another significant fragmentation involves the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type mechanism, leading to a prominent peak at m/z 70. The base peak is often observed at m/z 41 or 55, corresponding to further fragmentation.

Chiroptical Spectroscopy: Assigning Absolute Configuration

While the techniques above confirm the structure, they are insensitive to stereochemistry. Chiroptical methods, specifically Electronic Circular Dichroism (ECD), are essential for confirming the absolute configuration of the chiral center.

The Cotton Effect and the Octant Rule

The chirality of R-3MCP is determined by its differential absorption of left- and right-circularly polarized light, a phenomenon known as the Cotton effect. For chiral ketones, the sign of the Cotton effect associated with the n→π* electronic transition (around 290-300 nm) can be predicted by the Octant Rule [11][12][13].

The Octant Rule divides the space around the carbonyl chromophore into eight regions, or octants[11][14]. Substituents in certain octants make a positive contribution to the Cotton effect, while those in others make a negative contribution[12][15].

For (R)-3-Methylcyclopentanone, the cyclopentanone ring exists in a flexible envelope or twist conformation. In the most stable conformations, the methyl group preferentially occupies a pseudo-equatorial position. When viewed according to the Octant Rule, the C3 methyl group in the (R)-enantiomer lies predominantly in a positive octant (the back, upper-left octant)[11]. Therefore, the theory predicts a positive Cotton effect for the n→π* transition. Experimental studies on R-3MCP confirm this, showing a positive CD signal in this region, which is consistent with the (R) configuration[16][17][18].

Summary of Spectroscopic Data

The following table summarizes the key data points for the unambiguous identification of (R)-(+)-3-Methylcyclopentanone.

| Spectroscopic Technique | Parameter | Expected Value / Observation | Reference |

| ¹H NMR | Methyl Protons (CH₃) | ~1.10 ppm (doublet) | [19][20] |

| Aliphatic Protons | ~1.3-2.5 ppm (complex multiplets) | [19][20] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~220 ppm | [2][19] |

| Aliphatic Carbons | 15-50 ppm | [2][19] | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1750 cm⁻¹ (strong) | [7][21][22] |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 98 | [6][10] |

| Major Fragments | m/z = 70, 55, 41 | [6][10] | |

| Circular Dichroism | Cotton Effect (n→π*) | Positive signal around 290-300 nm | [16][17][18] |

Detailed Experimental Protocols

Protocol 7.1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of (R)-(+)-3-Methylcyclopentanone in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 7.2: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: EI at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to 3-methylcyclopentanone in the chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.

Protocol 7.3: Electronic Circular Dichroism (ECD)

-

Sample Preparation: Prepare a solution of known concentration (e.g., ~0.1 mg/mL) in a suitable spectroscopic grade solvent (e.g., cyclohexane or methanol).

-

Instrument: A calibrated CD spectropolarimeter.

-

Acquisition Parameters:

-

Wavelength Range: 400 nm to 220 nm.

-

Bandwidth: 1.0 nm.

-

Scan Speed: 100 nm/min.

-

Data Pitch: 0.5 nm.

-

Accumulations: 3-5 scans.

-

-

Data Processing: Average the scans and subtract the spectrum of a solvent blank. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length. Identify the sign of the Cotton effect in the 290-300 nm region.

Visualizations

Caption: A generalized workflow for the complete spectroscopic characterization of a chiral molecule.

Caption: The Octant Rule projection for a ketone, showing the positive contribution of the methyl group in R-3MCP.

Conclusion

The combination of NMR, IR, MS, and ECD provides a robust, multi-technique validation of the identity, purity, and absolute stereochemistry of (R)-(+)-3-Methylcyclopentanone. NMR and IR confirm the core structure and functional groups, MS verifies the molecular weight, and ECD, interpreted via the Octant Rule, definitively assigns the (R) configuration. Adherence to the detailed protocols outlined in this guide ensures the generation of high-quality, reproducible data, which is paramount for applications in research and regulated industries.

References

- Vertex AI Search. (2023).

- Lin, N., et al. (2008). Vibronically Resolved Electronic Circular Dichroism Spectra of (R)-(+)-3-Methylcyclopentanone: A Theoretical Study. The Journal of Physical Chemistry A.

- Polavarapu, P. L., et al. (2007). Spectroscopic and Theoretical Investigation of (R)-3-Methylcyclopentanone. The Effect of Solvent and Temperature on the Distribution of Conformers. The Journal of Physical Chemistry A.

- NIST. (n.d.). (R)-(+)-3-Methylcyclopentanone. NIST Chemistry WebBook.

- NIST. (n.d.). Cyclopentanone, 3-methyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Cyclopentanone, 3-methyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Cyclopentanone, 3-methyl-. NIST Chemistry WebBook.

- Leahy, J. W., et al. (2006). Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone. PubMed.

- NIST. (n.d.). Cyclopentanone, 3-methyl-. NIST Chemistry WebBook.

- YouTube. (2022). Octant Rule | Alpha axial halo ketone rule |M.

- AIP Publishing. (2006). Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone.

- ResearchGate. (n.d.). CD spectrum of R-+-3-methylcyclopentanone in cyclohexane solution for different temperatures over the n → * band wavelength region.

- Scribd. (n.d.). Octant Rule.

- ChemicalBook. (n.d.). 3-Methylcyclopentanone(1757-42-2) IR Spectrum.

- Slideshare. (n.d.). Alpha axial haloketone rule and octant rule.

- ResearchGate. (2025). Spectroscopic and Theoretical Investigation of ( R )-3-Methylcyclopentanone.

- Journal of Chemical Education. (2012). The Octant Rule: Check UPFRont!.

- PubChem. (n.d.). 3-Methylcyclopentanone, (+)-.

- NIST. (n.d.). 3-Methylcyclopentanone 2,4-dinitrophenylhydrazone. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3-Methylcyclopentanone(1757-42-2) 1H NMR spectrum.

- PubChem. (n.d.). 3-Methylcyclopentanone.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).

- NIST. (n.d.). (R)-(+)-3-Methylcyclopentanone. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 3-Methylcyclopentanone 99 1757-42-2.

- SpectraBase. (n.d.). 3-Methylcyclopentanone - Optional[13C NMR] - Spectrum.

- The Good Scents Company. (n.d.). (±)-3-methyl cyclopentanone, 1757-42-2.

- LibreTexts. (2025). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

- Analyst (RSC Publishing). (n.d.). On-line chiral analysis using the kinetic method.

- LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Oregon State University. (2020). CH 336: Ketone Spectroscopy.

- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.

Sources

- 1. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. (R)-(+)-3-Methylcyclopentanone [webbook.nist.gov]

- 7. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 8. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 9. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 10. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. scribd.com [scribd.com]

- 13. Alpha axial haloketone rule and octant rule | PPTX [slideshare.net]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 3-Methylcyclopentanone(1757-42-2) 1H NMR spectrum [chemicalbook.com]

- 21. 3-Methylcyclopentanone(1757-42-2) IR Spectrum [m.chemicalbook.com]

- 22. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Chiral Building Block: Early Synthetic Strategies for (R)-(+)-3-Methylcyclopentanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-3-Methylcyclopentanone, a chiral cyclic ketone, represents a cornerstone in the stereoselective synthesis of a multitude of complex organic molecules, including natural products and pharmaceuticals. Its deceptively simple structure belies the foundational challenges in stereocontrolled synthesis that its preparation historically addressed. This technical guide delves into the seminal, early studies that paved the way for the synthesis of this crucial chiral building block, with a particular focus on the pioneering work that leveraged the natural product (+)-pulegone as a starting material. Understanding these early methodologies provides not only a historical perspective on the evolution of asymmetric synthesis but also offers fundamental insights into the principles of stereochemical control that remain relevant in modern drug development and chemical research.

The Dawn of Cyclopentanone Synthesis: The Contribution of Otto Wallach

The late 19th century witnessed groundbreaking explorations into the chemistry of cyclic compounds, a field significantly advanced by the meticulous work of German chemist Otto Wallach. His investigations into terpenes and essential oils laid the groundwork for understanding the structure and reactivity of cyclic ketones. While not initially focused on enantioselective synthesis, Wallach's work on the degradation of pulegone, a readily available chiral monoterpene, was a critical antecedent to the eventual synthesis of optically active 3-methylcyclopentanone.

In his 1896 publication, Wallach detailed the oxidative degradation of pulegone. This process, while not yielding 3-methylcyclopentanone directly, provided a conceptual framework for accessing smaller cyclic fragments from a larger, naturally occurring chiral molecule. This early work established a crucial link between the abundant chiral pool of natural products and the synthesis of novel cyclic structures.

From the Chiral Pool: The Stereospecific Transformation of (+)-Pulegone

The first stereospecific synthesis of (R)-(+)-3-Methylcyclopentanone is historically rooted in the chemical degradation of (R)-(+)-pulegone. This approach exemplifies the "chiral pool" strategy, where a readily available, enantiomerically pure natural product serves as the starting material, transferring its inherent chirality to the target molecule. The key transformation involves the oxidative cleavage of the exocyclic double bond of pulegone, followed by intramolecular cyclization of the resulting dicarboxylic acid intermediate.

The Foundational Pathway: Ozonolysis of Pulegone

One of the earliest and most effective methods for the transformation of (+)-pulegone to (R)-(+)-3-Methylcyclopentanone involves ozonolysis. This powerful oxidative cleavage reaction selectively targets the carbon-carbon double bond of the isopropylidene group in pulegone.

The overall transformation can be visualized as follows:

Caption: Early synthetic route from (R)-(+)-pulegone to (R)-(+)-3-Methylcyclopentanone.

Experimental Protocols: A Reflection on Early Methodologies

The following protocols are based on the foundational principles established in early 20th-century organic synthesis, adapted for clarity and modern safety considerations.

Protocol 1: Oxidative Cleavage of (R)-(+)-Pulegone

Objective: To synthesize 3-methyl-5-oxohexanoic acid as a key intermediate from (R)-(+)-pulegone via ozonolysis.

Step-by-Step Methodology:

-

A solution of (R)-(+)-pulegone in a suitable inert solvent (e.g., dichloromethane or ethyl acetate) is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A stream of ozone gas is bubbled through the solution until the characteristic blue color of ozone persists, indicating the complete consumption of the starting material.

-

The reaction mixture is then purged with an inert gas, such as nitrogen or oxygen, to remove excess ozone.

-

An oxidative workup is performed by the addition of hydrogen peroxide, which cleaves the intermediate ozonide to the desired ketoacid, 3-methyl-5-oxohexanoic acid.

-

The product is extracted from the reaction mixture and purified, often through crystallization or distillation under reduced pressure.

Protocol 2: Intramolecular Cyclization and Decarboxylation

Objective: To convert 3-methyladipic acid (derived from the ketoacid) to (R)-(+)-3-Methylcyclopentanone.

Step-by-Step Methodology:

-

The dicarboxylic acid intermediate, 3-methyladipic acid, is prepared by the further oxidation of 3-methyl-5-oxohexanoic acid.

-

The dicarboxylic acid is then converted to its calcium salt by treatment with calcium hydroxide.

-

The dry calcium salt is subjected to pyrolysis (thermal decomposition). This high-temperature reaction induces an intramolecular condensation, akin to a Dieckmann condensation, followed by decarboxylation to yield the cyclic ketone.

-

The crude (R)-(+)-3-Methylcyclopentanone is collected by distillation from the pyrolysis apparatus.

-

Purification is achieved through fractional distillation.

Data Presentation: A Summary of Key Physical Properties

The following table summarizes the key physical and chemical properties of the starting material and the final product, as would have been determined by early 20th-century chemists.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Specific Rotation (neat) |

| (R)-(+)-Pulegone | C₁₀H₁₆O | 152.23 | 224 | +22.5° |

| (R)-(+)-3-Methylcyclopentanone | C₆H₁₀O | 98.14 | 144 | +148° |

Causality in Experimental Choices: The Logic of the Pioneers

The choice of (+)-pulegone as a starting material was a stroke of genius for its time. Its abundance in essential oils made it an accessible and inexpensive source of chirality. The isopropylidene group provided a convenient handle for oxidative cleavage, a well-understood reaction type even in the early days of organic chemistry.

The pyrolysis of the calcium salt of the dicarboxylic acid, while seemingly crude by modern standards, was a common and effective method for inducing intramolecular cyclization to form five- and six-membered rings. This method, often referred to as the Ruzicka large-ring synthesis when applied to larger rings, was a testament to the ingenuity of early organic chemists in the absence of modern reagents and techniques.

The stereochemical outcome of the reaction is a direct consequence of the conservation of the chiral center at the 3-position throughout the synthetic sequence. The reactions at the side chain do not affect the stereochemistry of the methyl-bearing carbon, thus ensuring the transfer of chirality from the starting material to the product.

Conclusion: A Legacy of Stereochemical Insight

The early studies on the synthesis of (R)-(+)-3-Methylcyclopentanone from (+)-pulegone are more than a historical curiosity. They represent a pivotal moment in the development of asymmetric synthesis, demonstrating the power of the chiral pool concept and the feasibility of stereocontrolled transformations. The principles established in these foundational works, including the use of natural products as chiral starting materials and the strategic application of well-understood reaction mechanisms to control stereochemistry, continue to be fundamental pillars of modern organic synthesis. For researchers and professionals in drug development, an appreciation of this history provides a deeper understanding of the origins of the tools and strategies that are now routinely employed in the quest for new and effective medicines.

References

-

Wallach, O. (1896). Zur Kenntniss der Terpene und der ätherischen Oele. Berichte der deutschen chemischen Gesellschaft, 29(3), 2955-2966. [Link]

An In-depth Technical Guide to (R)-(+)-3-Methylcyclopentanone: Properties, Synthesis, and Applications in Drug Discovery

(R)-(+)-3-Methylcyclopentanone , a chiral cyclic ketone, serves as a pivotal building block in modern organic synthesis. Its unique stereochemistry and versatile reactivity make it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and fine chemicals. This guide offers a comprehensive overview of its physical and chemical properties, detailed analytical and synthetic protocols, and insights into its application as a strategic precursor in drug development.

Core Molecular and Physical Characteristics

(R)-(+)-3-Methylcyclopentanone is a colorless to light yellow liquid distinguished by a five-membered carbon ring with a methyl group at the chiral center on the third carbon. This chirality is fundamental to its utility in asymmetric synthesis.

Structural and Conformational Analysis

The molecule's structure dictates its reactivity and interactions. The IUPAC name for this compound is (3R)-3-methylcyclopentan-1-one.[1] Its five-membered ring is not planar and exists predominantly in envelope and twist conformations. The methyl substituent can occupy either an axial or an equatorial position. Theoretical and spectroscopic studies have shown that these conformers exist in equilibrium, with the equatorial conformer being the more stable and thus the major component at room temperature.[2] This conformational preference is a critical consideration in designing stereoselective reactions.

Table 1: Key Physical and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 6672-30-6 | [1][3][4] |

| Molecular Formula | C₆H₁₀O | [1][3][4][5] |

| Molecular Weight | 98.14 g/mol | [1][3][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 143-144 °C (lit.) | [7] |

| Density | 0.914 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.434 (lit.) | [7] |

| Specific Optical Rotation ([α]23/D) | +148° (c = 4.5 in methanol) | [7] |

| SMILES String | C[C@@H]1CCC(=O)C1 | [1][7] |

| InChIKey | AOKRXIIIYJGNNU-RXMQYKEDSA-N | [1][7] |

Spectroscopic Profile

Definitive characterization of (R)-(+)-3-Methylcyclopentanone relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a distinct map of the hydrogen atoms. Key signals include a doublet for the methyl group protons, and a series of multiplets for the diastereotopic methylene protons and the single proton at the chiral center.

-

¹³C NMR: The carbon spectrum shows a signal for the carbonyl carbon (C=O) in the downfield region (~220 ppm), a signal for the chiral methine carbon (C3), signals for the methylene carbons (C2, C4, C5), and an upfield signal for the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically observed around 1740-1750 cm⁻¹ .[8] Additional bands corresponding to C-H stretching and bending vibrations are also present.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 98. The fragmentation pattern is characteristic of cyclic ketones. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, leading to the loss of ethylene (C₂H₄) to give a fragment at m/z = 70 , and the loss of a propyl radical (C₃H₇) to yield a fragment at m/z = 55 . Another significant peak is observed at m/z = 56 , which can arise from a McLafferty-type rearrangement.[9]

Synthesis and Chiral Purity Analysis

The synthesis of enantiomerically pure (R)-(+)-3-Methylcyclopentanone is a critical step for its application in pharmaceuticals. The primary strategies involve the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

Enantioselective Synthesis and Resolution Protocols

While various methods exist for related compounds, a robust approach for obtaining the (R)-enantiomer often involves the kinetic resolution of racemic 3-methylcyclopentanone. Enzymatic methods, particularly using lipases, have proven highly effective for resolving precursors to chiral cyclopentenones.[3]

Workflow: Enzymatic Kinetic Resolution of a Precursor

This diagram illustrates a conceptual workflow for obtaining the desired chiral ketone via enzymatic resolution, a common strategy for producing enantiomerically pure compounds.

Caption: Conceptual workflow for obtaining (R)-3-methylcyclopentanone.

Protocol Explanation:

-

Racemic Precursor: The process begins with a racemic mixture of a suitable precursor, such as 3-methylcyclopentanol.

-

Enzymatic Resolution: A lipase enzyme is used to selectively acylate one of the enantiomers (e.g., the S-enantiomer) more rapidly than the other. This creates a mixture of the acylated (S)-ester and the unreacted (R)-alcohol.

-

Separation: The resulting ester and alcohol are easily separated using standard techniques like column chromatography due to their different polarities.

-

Transformation: The separated, enantiomerically enriched (R)-3-methylcyclopentanol is then oxidized using a standard oxidizing agent (such as pyridinium chlorochromate or Swern oxidation) to yield the target ketone, (R)-(+)-3-Methylcyclopentanone, with high optical purity.

Analytical Method for Enantiomeric Purity Determination

Ensuring the enantiomeric excess (ee) of the final product is paramount. Chiral gas chromatography (GC) is the preferred method for this analysis.

Protocol: Chiral Gas Chromatography for Enantiomeric Excess (ee) Analysis

-

Column Selection: A capillary GC column with a chiral stationary phase (CSP) is required. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin (e.g., Astec® CHIRALDEX® or Supelco® DEX™), are highly effective for separating ketone enantiomers.

-

Instrumentation and Conditions:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min).

-

Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at ~220 °C.

-

Oven Program: An isothermal or temperature-programmed method. A typical starting point would be an isothermal hold at 60-80 °C, or a slow ramp (e.g., 2-5 °C/min) to optimize resolution.

-

Detector: FID at ~250 °C.

-

-

Sample Preparation: Prepare a dilute solution of the (R)-(+)-3-Methylcyclopentanone sample in a volatile solvent like dichloromethane or diethyl ether. A racemic standard must also be run to confirm the identity and separation of the two enantiomer peaks.

-

Data Analysis:

-

Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the sample to be analyzed.

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [ (A_R - A_S) / (A_R + A_S) ] × 100

-

Diagram: Chiral GC Analysis Workflow

Caption: Workflow for determining enantiomeric purity via chiral GC.

Applications in Pharmaceutical and Fine Chemical Synthesis

The true value of (R)-(+)-3-Methylcyclopentanone lies in its role as a versatile chiral synthon. Its functional group and defined stereocenter make it a strategic starting material for synthesizing complex, biologically active molecules.

Keystone for Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose oxygen of a natural nucleoside is replaced by a methylene group.[10] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[10] Chiral cyclopentane rings, derived from intermediates like (R)-(+)-3-Methylcyclopentanone, form the core scaffold of these important therapeutic agents.[11] The synthesis of drugs such as Abacavir (an HIV reverse transcriptase inhibitor) relies on the stereocontrolled construction of a functionalized cyclopentylamine ring, a process where chiral cyclopentanone derivatives are critical precursors.[11]

Precursor to Prostaglandins

Prostaglandins are lipid compounds with a wide range of hormone-like physiological effects. Their complex structures, featuring a substituted cyclopentane ring, make them challenging synthetic targets. Chiral cyclopentenones, which can be synthesized from (R)-(+)-3-Methylcyclopentanone, are cornerstone intermediates in many total syntheses of prostaglandins and their analogues.[3][12] The established stereocenter in the starting material allows for precise control over the stereochemistry of the final prostaglandin product, which is essential for its biological activity.

Chemical Reactivity and Synthetic Utility

The ketone functionality of (R)-(+)-3-Methylcyclopentanone is a versatile handle for a wide array of organic transformations. The presence of the adjacent chiral center can influence the stereochemical outcome of these reactions, providing a pathway for diastereoselective synthesis.

-

Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) and other nucleophiles to create tertiary alcohols.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-methylcyclopentanol, using various reducing agents. The choice of a bulky or non-bulky reducing agent can influence the diastereoselectivity of the alcohol produced.

-

Enolate Chemistry: The α-protons are acidic and can be removed by a strong base to form an enolate. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of new functional groups at the C2 or C5 positions.

-

Conversion to α,β-Unsaturated Ketones: A two-step sequence of α-halogenation followed by base-induced dehydrohalogenation can convert 3-methylcyclopentanone into 3-methyl-2-cyclopenten-1-one, a valuable conjugated system for Michael additions and other transformations.[13]

Safety and Handling

(R)-(+)-3-Methylcyclopentanone is classified as a flammable liquid and vapor.[1] Standard laboratory safety precautions should be strictly followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

This in-depth guide provides a technical foundation for understanding and utilizing (R)-(+)-3-Methylcyclopentanone. Its well-defined properties, established analytical methods for chiral purity, and critical role in the synthesis of high-value molecules like carbocyclic nucleosides and prostaglandins solidify its importance for researchers and professionals in drug development and chemical synthesis.

References

-

Barrios-Collado, C., et al. (2015). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 115(1), 1-86. [Link]

-

Wikipedia. (n.d.). Carbocyclic nucleoside. Retrieved from [Link]

-

University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Retrieved from [Link]

-

He, J., Petrovic, A. G., & Polavarapu, P. L. (2004). Determining the Conformer Populations of (R)-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. The Journal of Physical Chemistry B, 108(52), 20451–20457. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylcyclopentanone. PubChem Compound Summary for CID 15650. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylcyclopentanone, (+)-. PubChem Compound Summary for CID 637894. Retrieved from [Link]

-

NIST. (n.d.). (R)-(+)-3-Methylcyclopentanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (±)-3-methyl cyclopentanone. Retrieved from [Link]

- Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.

- Google Patents. (n.d.). EP0943607B1 - Process for the preparation of prostaglandins.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-Methylcyclopentanone CAS 1757-42-2: Applications in Pharma & Fine Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Retrieved from [Link]

-

Al-Basheer, W., Pagni, R. M., & Compton, R. N. (2007). Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers. The Journal of Physical Chemistry A, 111(12), 2293-8. [Link]

Sources

- 1. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (R)-(+)-3-Methylcyclopentanone [webbook.nist.gov]

- 5. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]

- 6. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-3-Methylcyclopentanone 99 6672-30-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 11. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 12. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

(R)-(+)-3-Methylcyclopentanone: A Technical Guide to Its Discovery, Synthesis, and Application

Abstract

(R)-(+)-3-Methylcyclopentanone is a chiral cyclic ketone of significant value in the chemical sciences. Its unique stereochemistry and versatile functionality have established it as a critical chiral building block in the asymmetric synthesis of complex molecules. This guide provides an in-depth exploration of its history, tracing the journey from the synthesis of its racemic form to the development of sophisticated enantioselective methodologies. We will detail its physicochemical properties, conformational analysis, and spectroscopic characterization, with a particular focus on chiroptical methods. Furthermore, this document presents a comprehensive overview of modern synthetic strategies, including a detailed experimental protocol for its enzymatic kinetic resolution. Finally, we survey its key applications in the pharmaceutical, agrochemical, and fragrance industries, underscoring its role as an indispensable tool for researchers and drug development professionals.

Introduction: The Significance of a Chiral Synthon

In the landscape of modern organic chemistry, the ability to control molecular architecture in three dimensions is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. This is a cornerstone of pharmaceutical and agrochemical development, where typically only one enantiomer provides the desired therapeutic or biological effect, while the other may be inactive or even detrimental[1]. (R)-(+)-3-Methylcyclopentanone, with its single stereocenter, represents a fundamental and highly valuable chiral building block for constructing such enantiomerically pure compounds.

The cyclopentanone framework is a common motif in a vast array of natural products and biologically active molecules[2][3]. The introduction of a methyl group at the C3 position with a defined (R)-configuration provides a stereochemical anchor, enabling chemists to build molecular complexity with a high degree of predictability. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals to imparting specific olfactory notes in the fragrance industry[4][5][6]. This guide serves as a comprehensive technical resource, consolidating the history, synthesis, and application of this important molecule.

Historical Perspective: From Racemate to Enantiopurity

The story of (R)-(+)-3-Methylcyclopentanone is not one of a singular "discovery" but rather a reflection of the evolution of organic chemistry itself. The synthesis of cyclic ketones became a focus of investigation in the late 19th and early 20th centuries, following the foundational work on molecular structure[7]. The initial syntheses of 3-methylcyclopentanone would have produced a racemic mixture—an equal blend of the (R) and (S) enantiomers—as the chemical transformations lacked the sophistication to control stereochemistry.

The true scientific challenge, and the milestone that unlocked the molecule's potential, was the separation of these enantiomers and the development of methods to produce the (R)-enantiomer selectively. This journey is intertwined with the history of asymmetric synthesis. The concept of molecular "dissymmetry" was first proposed by Louis Pasteur in 1848, and the first successful, albeit low-yielding, asymmetric chemical synthesis was reported by Willy Marckwald in 1904[8][9][10]. It was the pioneering work of chemists like William S. Knowles and Ryōji Noyori in the latter half of the 20th century, leading to their 2001 Nobel Prize, that transformed asymmetric catalysis into the powerful tool it is today, making chiral molecules like (R)-(+)-3-Methylcyclopentanone readily accessible[11][12].

Physicochemical and Stereochemical Properties

Key Properties

The fundamental physical and chemical properties of (R)-(+)-3-Methylcyclopentanone are summarized below. These data are essential for its handling, purification, and use in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (3R)-3-methylcyclopentan-1-one | [13] |

| CAS Number | 6672-30-6 | [14] |

| Molecular Formula | C₆H₁₀O | [14] |

| Molecular Weight | 98.14 g/mol | [14] |

| Appearance | Colorless to slightly yellow liquid | [13] |

| Boiling Point | 143-144 °C | |

| Density | 0.914 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| Optical Rotation ([α]23/D) | +148° (c = 4.5 in methanol) | Sigma-Aldrich |

Stereochemistry and Conformational Analysis

The chirality of (R)-(+)-3-Methylcyclopentanone arises from the tetrahedral carbon at the C3 position, which is bonded to four different groups: a hydrogen atom, a methyl group, and two different carbon pathways within the ring. This single stereocenter dictates the molecule's interaction with other chiral entities, such as biological receptors or chiral catalysts.

Furthermore, the five-membered ring is not planar but exists in a dynamic equilibrium between several conformations. The two most dominant conformers are those with the methyl group in either an axial or an equatorial position. Extensive spectroscopic studies have shown that the equatorial conformer is the more stable and thus more populated form at room temperature[4][8][12]. The energy difference between these conformers and their relative populations can be influenced by solvent and temperature, a factor that can be critical in stereoselective reactions[8][11].

Synthesis and Manufacturing

The synthesis of 3-methylcyclopentanone can be approached in two distinct ways: the production of the racemic mixture followed by resolution, or the direct enantioselective synthesis of the desired (R)-enantiomer.

Racemic Synthesis

Economical and scalable routes to racemic 3-methylcyclopentanone are well-established. A common and efficient industrial method is the catalytic hydrogenation of 3-methyl-2-cyclopenten-1-one. This process typically employs precious metal catalysts like palladium or platinum on a carbon support to reduce the carbon-carbon double bond while preserving the ketone functionality[15]. Another innovative approach involves the conversion of 5-hydroxymethylfurfural, a biomass-derived platform chemical, into 3-methylcyclopentanone through a catalytic process in a high-pressure reactor[16].

Access to Enantiopure (R)-(+)-3-Methylcyclopentanone

Obtaining the enantiomerically pure form is the key challenge and where the majority of scientific effort has been focused. The primary strategies are Chiral Resolution and Asymmetric Synthesis.

-

Chiral Resolution: This approach starts with the racemic mixture and separates the two enantiomers.

-

Chemical Derivatization: Involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. The resolving agent is then cleaved to yield the pure enantiomer.

-

Kinetic Resolution: This method uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer. The reaction is stopped partway, allowing for the separation of the unreacted, enantiopurified starting material from the newly formed product. Enzymatic resolutions, particularly using lipases, are a powerful and widely used form of kinetic resolution[17][18][19].

-

-

Asymmetric Synthesis: This is a more elegant and atom-economical approach where the chiral center is created selectively.

-

Asymmetric Hydrogenation: The hydrogenation of a prochiral precursor like 3-methyl-2-cyclopentenone can be rendered enantioselective by using a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand[20][21][22][23]. The catalyst creates a chiral environment that directs the hydrogen addition to one face of the double bond, favoring the formation of one enantiomer.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]

- 6. scispace.com [scispace.com]

- 7. Acetone peroxide - Wikipedia [en.wikipedia.org]

- 8. Chiral Synthesis | OpenOChem Learn [learn.openochem.org]

- 9. Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 12. Chirality timeline - Wikipedia [en.wikipedia.org]

- 13. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]